molecular formula C6H5Cl3Si B1630512 Phenyltrichlorosilane CAS No. 98-13-5

Phenyltrichlorosilane

Cat. No.: B1630512
CAS No.: 98-13-5
M. Wt: 211.5 g/mol
InChI Key: ORVMIVQULIKXCP-UHFFFAOYSA-N
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Description

Phenyltrichlorosilane is an organosilicon compound with the chemical formula C₆H₅SiCl₃. It is a colorless liquid with a pungent odor and is known for its reactivity with water, producing hydrochloric acid and heat . This compound is widely used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Phenyltrichlorosilane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with chlorobenzene in the presence of a catalyst such as boron trichloride. The reaction is typically conducted at elevated temperatures ranging from 250°C to 450°C under autogenous pressure . Another method involves the thermal condensation of trichlorosilane and chlorobenzene at temperatures between 601°C and 700°C, followed by fractionation to separate the desired product .

Scientific Research Applications

Chemical Synthesis

1.1. Synthesis of Organosilicon Compounds
Phenyltrichlorosilane serves as a crucial precursor in the synthesis of various organosilicon compounds. It is utilized in the preparation of phenyltrimethoxysilane and dimethoxydiphenylsilane, which are important coupling agents and monomers for organosilicon polymers. The effective conversion of trichlorosilane to PTCS is reported to exceed 50% with high purity levels, making it a preferred choice for industrial applications .

1.2. Hydrolysis-Condensation Reactions
PTCS undergoes hydrolysis-condensation reactions, particularly in water-acetone solutions, where the rate is significantly influenced by hydrochloric acid (HCl) concentration. The primary product from these reactions is all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane, which can further yield various geometric isomers upon treatment with HCl . This property is exploited in synthesizing siloxane networks that exhibit unique mechanical and thermal properties.

Material Science

2.1. Surface Modification
PTCS is employed to functionalize surfaces, enhancing their properties for specific applications. For instance, magnesium oxide microspheres functionalized with PTCS have shown improved retention capabilities for dioxin-like polycyclic aromatic hydrocarbons (DL-PAHs), making them effective sorbents for environmental monitoring . The functionalization process is confirmed through techniques such as FT-IR and SEM.

2.2. Nanotechnology Applications
Recent studies have demonstrated the use of PTCS in fabricating mesoporous silica nanoparticles (MSNPs) that can detect latent fingerprints on various surfaces. The incorporation of PTCS enhances the biocompatibility and sensitivity of these nanoparticles, which are pivotal in forensic science for crime scene investigations .

Electrochemistry

3.1. Electrodeposition of Silicon
this compound has been utilized in the cathodic deposition of silicon from acetone solutions containing PTCS and tetrabutylammonium chloride. This method allows for the controlled growth of silicon films, which are essential in semiconductor applications and photovoltaic devices . The electrodeposition process benefits from the unique reactivity of PTCS, enabling the formation of silicon structures with tailored properties.

Case Studies

Study Application Findings
Hydrolysis Study Hydrolysis-CondensationIdentified optimal HCl concentrations for maximizing yields of siloxanes .
Functionalization Research Environmental MonitoringPTS-MgO microspheres effectively extracted DL-PAHs with high sensitivity .
Fingerprint Detection Forensic ScienceMSNPs modified with PTCS demonstrated enhanced detection capabilities on non-porous surfaces .
Electrodeposition Experiment Semiconductor FabricationSuccessful deposition of silicon films using PTCS showed potential for advanced electronic applications .

Mechanism of Action

The mechanism of action of phenyltrichlorosilane involves its reactivity with various substrates. When it reacts with water or moisture, it undergoes hydrolysis to produce hydrochloric acid and silanol groups. These silanol groups can further condense to form siloxane bonds, leading to the formation of complex organosilicon structures . The presence of phenyl groups in this compound enhances its chemical stability and spatial resistance, making it suitable for various applications .

Comparison with Similar Compounds

Phenyltrichlorosilane is part of a broader class of organosilicon compounds known as chlorosilanes. Similar compounds include methyltrichlorosilane, vinyltrichlorosilane, and ethyltrichlorosilane. Compared to these compounds, this compound has a unique phenyl group that imparts distinct chemical properties, such as increased stability and reactivity . This makes it particularly useful in applications requiring high-performance materials and advanced chemical synthesis .

Conclusion

This compound is a versatile and reactive organosilicon compound with a wide range of applications in scientific research and industry. Its unique chemical properties, including its reactivity with water and its ability to form complex organosilicon structures, make it an essential compound in the synthesis of advanced materials and technologies.

Biological Activity

Phenyltrichlorosilane (PTCS), with the chemical formula C6_6H5_5Cl3_3Si, is a vital organosilicon compound used extensively in various industrial applications, including the synthesis of silicones and as a reagent in organic chemistry. This article explores its biological activity, focusing on its hydrolysis, toxicity, and potential applications in biomedical fields.

This compound is a colorless liquid that reacts vigorously with water, leading to the formation of phenylsilicic acid and hydrochloric acid. The hydrolysis-condensation reaction is significantly influenced by the concentration of hydrochloric acid (HCl) in the reaction medium. Studies have shown that varying HCl concentrations can alter the rate of hydrolysis and the yield of products such as all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane, which is a crucial intermediate in silicone production .

Table 1: Hydrolysis Products of this compound

HCl Concentration (mol/L)Main Product Yield (%)Reaction Time (h)
0.151924
0.2624.948
0.032Varies570

The products formed during hydrolysis include various geometric isomers, which can further undergo thermal self-condensation under specific conditions, yielding complex siloxane structures .

Toxicological Profile

This compound exhibits significant toxicity upon exposure. It is classified as corrosive and can cause severe irritation to the skin and eyes. Inhalation may lead to respiratory issues such as coughing, shortness of breath, and potentially pulmonary edema with higher exposures .

Acute Health Effects

  • Skin Contact : Severe irritation and burns.
  • Eye Contact : Possible damage leading to vision impairment.
  • Inhalation : Irritation of the respiratory tract; high concentrations can be life-threatening.

Case Studies and Research Findings

Recent studies have explored the use of this compound in developing advanced materials such as ladder-like polysilsesquioxanes (LPSQ), which exhibit enhanced properties compared to traditional silsesquioxanes . These materials have applications in electronics and coatings due to their superior thermal stability and solubility.

Example Case Study: Synthesis of Ladder-like Polysilsesquioxanes

  • Objective : To synthesize LPSQ using this compound.
  • Method : Hydrolysis followed by condensation reactions in controlled environments.
  • Findings : The resulting materials demonstrated improved mechanical properties and thermal resistance, making them suitable for high-performance applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing phenyltrichlorosilane, and how can reaction yields be optimized?

this compound is typically synthesized via the direct reaction of silicon metal with chlorobenzene in the presence of hydrogen chloride (HCl). A critical optimization parameter is the HCl concentration: studies show that increasing HCl to 62 wt% improves the yield of this compound to 55 mol%, while minimizing byproducts like phenyldichlorosilane . Key experimental variables include temperature control (150–300°C), reaction time, and catalyst selection (e.g., copper-based catalysts). Post-synthesis purification involves fractional distillation under inert conditions to isolate the product (≥99% purity) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound hydrolyzes violently with water, releasing toxic HCl gas. Safe handling requires:

  • Inert Atmosphere : Use dry nitrogen/argon gloves boxes for transfers.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and vapor-tight goggles.
  • Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, avoiding water-based extinguishers . Note: Unlike other chlorosilanes (e.g., methyltrichlorosilane), this compound is non-flammable but still highly corrosive .

Q. How is this compound purity assessed, and what impurities are commonly observed?

Purity is determined via gas chromatography (GC) coupled with mass spectrometry (GC-MS). Common impurities include:

  • Benzene (≤1.0%): Residual from chlorobenzene feedstock.
  • Chlorobenzene (≤1.0%): Unreacted starting material.
  • Polychlorinated biphenyls (PCBs) (≤0.5%): Byproducts from side reactions . Quantitative NMR (e.g., 1^1H, 29^29Si) is also used to confirm structural integrity and detect siloxane oligomers .

Advanced Research Questions

Q. What mechanistic insights explain the role of HCl in enhancing this compound synthesis yields?

HCl acts as both a catalyst and a reactant in the direct process. It facilitates the cleavage of Si-Si bonds in metallurgical-grade silicon, generating reactive Si-H intermediates. These intermediates undergo electrophilic substitution with chlorobenzene, forming this compound. Excess HCl suppresses the formation of diphenyldichlorosilane by shifting the equilibrium toward trichlorosilane via Le Chatelier’s principle . Computational studies (DFT) further suggest that HCl stabilizes transition states by reducing activation energy barriers .

Q. How can this compound be functionalized for surface modification applications, and what analytical methods validate these modifications?

this compound is widely used to create hydrophobic surfaces on silica or glass substrates. A common protocol involves:

  • Self-Assembled Monolayers (SAMs) : Immerse substrates in a 1–5 mM toluene solution of this compound under anhydrous conditions for 24 hours.
  • Characterization :

  • Contact Angle Measurements : Confirm hydrophobicity (θ > 100°).
  • XPS (X-ray Photoelectron Spectroscopy) : Detect Si-O-Si bonds (binding energy ~103 eV).
  • AFM (Atomic Force Microscopy) : Visualize monolayer uniformity .
    Recent studies also integrate lithography techniques (e.g., particle lithography) to pattern nanostructured surfaces for optoelectronic applications .

Q. What strategies mitigate side reactions during this compound derivatization (e.g., alcoholysis to phenyltrimethoxysilane)?

Alcoholysis with methanol to produce phenyltrimethoxysilane requires strict control of:

  • HCl Removal : Use continuous gas purging (N2_2) or vacuum distillation to eliminate HCl, preventing reverse reactions.
  • Temperature : Maintain <50°C to avoid siloxane crosslinking.
  • Solvent Choice : Anhydrous ethanol or toluene minimizes hydrolysis. Yields >80% are achievable with these conditions, validated by FTIR (loss of Si-Cl peaks at 550 cm1^{-1}) and 29^{29}Si NMR (shift from −18 ppm to −45 ppm) .

Q. Contradictions and Resolutions

  • Flammability : While most chlorosilanes (e.g., methyltrichlorosilane) are flammable, this compound is classified as non-flammable due to its aromatic stabilization .
  • Synthesis Byproducts : Older literature reports phenyldichlorosilane as a major byproduct, but modern methods using HCl-rich environments suppress this .

Properties

IUPAC Name

trichloro(phenyl)silane
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InChI

InChI=1S/C6H5Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
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InChI Key

ORVMIVQULIKXCP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[Si](Cl)(Cl)Cl
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Molecular Formula

C6H5Cl3Si
Record name PHENYLTRICHLOROSILANE
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Related CAS

41087-22-3
Record name Benzene, (trichlorosilyl)-, homopolymer
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DSSTOX Substance ID

DTXSID5026621
Record name Trichlorophenylsilane
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Molecular Weight

211.5 g/mol
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Physical Description

Phenyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by moisture or water to hydrochloric acid with evolution of heat. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley]
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Boiling Point

395 °F at 760 mmHg (EPA, 1998), 201 °C
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Flash Point

196 °F (EPA, 1998), 196 °F (91 °C) (open cup)
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Solubility

Soluble in carbon tetrachloride, chloroform, carbon disulfide, Soluble in benzene, ether, perchloroethylene
Record name Phenyltrichlorosilane
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Density

1.326 at 64.4 °F (EPA, 1998) - Denser than water; will sink, 1.321 g/cu cm at 20 °C
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Vapor Density

7.36 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.36 (AIR= 1)
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Vapor Pressure

15.0 [mmHg], 0.426 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

98-13-5
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Synthesis routes and methods I

Procedure details

Eaborn et al., J. Organometal. Chem. 4:489 (1965), describes a process where phenyltrimethylsilane and trichlorosilane are reacted at 500° C. in the gas phase to give phenyltrichlorosilane and trimethylsilane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

380 g of diphenyldichlorosilane (in which 0.7 g of hydrogen chloride has been dissolved beforehand by bubbling in the gas) and 22.5 g of aluminium chloride are introduced into the flask. 80 cm3 of trichlorosilane are run in, the mixture is heated to 70°C and then 477 g of trichlorosilane are introduced gradually over the course of 7 hours 30 minutes, whilst distilling the resulting dichlorosilane as it is formed. A distillate weighing 79 g, containing 60.8 g of dichlorosilane, is obtained. 356 g of phenyltrichlorosilane are obtained on distilling the mixture remaining in the flask.
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
solvent
Reaction Step One
Quantity
60.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

380 g of diphenyldichlorosilane, 22.5 g of anhydrous aluminium chloride and 2.3 g of anhydrous alumina (specific surface area : 0.1 m2 /g) are placed in a flask. 477 g of trichlorosilane are run in over the course of 6 hours 50 minutes, whilst keeping the reaction mixture at 70°C and distilling the dichlorosilane. A fraction weighing 76 g, containing 74% of dichlorosilane, is obtained. 370 g of phenyltrichlorosilane are obtained on distilling the mixture remaining in the flask.
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
catalyst
Reaction Step One
Quantity
477 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.